1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)-
Description
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- is a triazole derivative characterized by a methanol group at position 5 and a 3-methylphenyl substituent at position 3 of the triazole ring. Triazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their stability and versatile reactivity.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13) |
InChI Key |
KNVSJGCRWSKYPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzylamine with formic acid and hydrazine hydrate to form the triazole ring. The methanol group is then introduced through a subsequent reaction with formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-
Reduction: Dihydro-1H-1,2,4-triazole-5-methanol, 3-(3-methylphenyl)-
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research has shown that compounds within this class can inhibit the growth of various bacterial and fungal strains. For instance, studies indicate that triazole derivatives exhibit significant activity against resistant strains of bacteria and fungi, making them valuable in developing new antimicrobial agents .
Anticancer Properties
Recent investigations have demonstrated that triazole derivatives possess cytotoxic effects against cancer cell lines. For example, a related study highlighted selective cytotoxicity of certain triazole compounds against melanoma cells. These compounds can induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as anticancer agents . The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival.
Anti-inflammatory Effects
Triazole derivatives have also been evaluated for their anti-inflammatory properties. Some studies report that these compounds can inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases such as arthritis and other autoimmune disorders .
Agricultural Applications
Fungicides
The triazole class is widely used in agriculture as fungicides. They work by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This action disrupts the growth and reproduction of various plant pathogens. Compounds like 1H-1,2,4-Triazole-5-methanol derivatives have been explored for their efficacy against common agricultural fungi .
Material Science
Polymer Chemistry
Triazole compounds are being investigated for their role in polymer chemistry. Their ability to act as cross-linking agents can enhance the mechanical properties and thermal stability of polymers. This application is particularly relevant in developing advanced materials for electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests their potential use in treating infections caused by resistant bacterial strains .
Case Study 2: Anticancer Activity
Research on a specific triazole derivative demonstrated its selective cytotoxic effect on melanoma cells (VMM917). The compound showed a significant increase in toxicity towards cancer cells compared to normal cells, with mechanisms involving cell cycle arrest at the S phase and reduced melanin production in melanoma cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison with Analogous Triazole Derivatives
Positional Isomers and Substitution Effects
- 1H-1,2,4-Triazole-5-methanol, 3-(4-methylphenyl)- (CAS data): Differs in the methyl group position (para vs. meta on the phenyl ring).
- 1H-1,2,4-Triazole-5-methanol, 1-(4-methylphenyl)-3-phenyl- (): Contains dual aromatic substituents (phenyl and 4-methylphenyl), increasing lipophilicity compared to the target compound. This structural variation could impact membrane permeability in drug design .
Functional Group Variations
- 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones (): The bromine atom introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound. Thione (-SH) groups in these derivatives enhance metal-binding capacity, relevant for antimicrobial activity .
- Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide, ): The carboxamide group replaces methanol, enabling hydrogen bonding with biological targets. This substitution is critical in agrochemicals (e.g., plant growth regulation) .
Physicochemical Properties
The methanol group reduces LogP compared to alkyl/aryl-substituted triazoles, suggesting improved aqueous solubility .
Biological Activity
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- is a member of the triazole family, which is known for its diverse biological activities. This compound features a triazole ring with specific substitutions that influence its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, antifungal, and potential therapeutic uses.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | 5-methyl-3-(3-methylphenyl)-1H-1,2,4-triazole |
| Molecular Formula | C10H11N3 |
| CAS Number | 1094688-08-0 |
The presence of the methyl group and the 3-methylphenyl group contributes to its unique biological profile.
The biological activity of 1H-1,2,4-triazole derivatives often involves their interaction with specific molecular targets such as enzymes and receptors. For instance, studies have shown that triazoles can inhibit enzymes crucial for microbial growth, thus exhibiting antimicrobial properties . The mechanism typically involves binding to active sites on these enzymes or receptors, leading to inhibition of their activity.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that various triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds derived from triazoles have shown effective inhibition against strains like Staphylococcus aureus and Escherichia coli.
Antifungal Activity
Triazoles are widely recognized for their antifungal capabilities. They function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism disrupts cell membrane integrity and leads to cell death. Studies have reported that derivatives similar to 1H-1,2,4-triazole-5-methanol exhibit potent antifungal activity against species such as Candida albicans and Aspergillus fumigatus.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study involving peripheral blood mononuclear cells (PBMC), certain triazole derivatives were shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 at varying concentrations. This suggests potential therapeutic applications in managing inflammatory diseases .
Study on Cytokine Release
In a recent study assessing the effects of various triazole derivatives on cytokine release in PBMC cultures, it was found that compounds with similar structures to 1H-1,2,4-triazole-5-methanol significantly inhibited TNF-α production by up to 60% at optimal doses. The strongest effects were observed with specific derivatives that maintained structural similarities to the target compound .
Antiproliferative Activity
Another investigation focused on the antiproliferative effects of triazole derivatives against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 13 µg/mL against HepG2 liver cancer cells. This highlights their potential as anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1H-1,2,4-triazole-5-methanol, a comparison with other triazole derivatives is essential:
| Compound | Antimicrobial Activity | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1H-1,2,4-Triazole-5-methanol | Moderate | High | Significant |
| 3-Methyl-5-(3-methylphenyl)-1H-1,2,4-triazole | High | Moderate | High |
| 5-Phenyl-1H-1,2,4-triazole | Low | High | Moderate |
This table illustrates how structural variations impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
